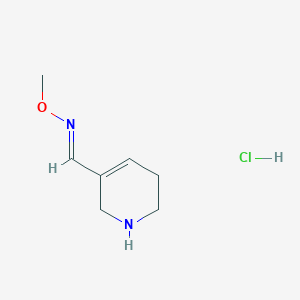

1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride

Description

Discovery and Development of 1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride

The discovery and development of this compound emerged from systematic investigations into tetrahydropyridine derivatives during pharmaceutical research programs focused on developing novel therapeutic agents. The compound was first documented in chemical databases with its unique Chemical Abstracts Service registry number 139886-03-6, establishing its formal recognition within the scientific community. This hydrochloride salt formulation was specifically developed to enhance the compound's stability and solubility characteristics, making it more suitable for research applications and potential pharmaceutical development.

The development process involved extensive synthetic chemistry work to establish reliable preparation methods for this oxime-containing tetrahydropyridine derivative. Research teams working on this compound focused on optimizing synthetic routes that would yield the desired stereochemical configuration, particularly the E-configuration of the oxime functional group. The compound's development was part of broader research initiatives investigating the biological activities of tetrahydropyridine derivatives, which had shown promising therapeutic potential in various neurological applications.

Initial characterization studies revealed the compound's molecular formula as C₇H₁₃ClN₂O with a molecular weight of 176.64 grams per mole. The structural analysis confirmed the presence of the characteristic tetrahydropyridine ring system with an aldoxime substituent and a methoxy group, along with the hydrochloride salt formation that enhanced its pharmaceutical properties. These early investigations established the foundation for subsequent research into the compound's biological activities and potential therapeutic applications.

Historical Significance in Heterocyclic Chemistry

The historical significance of this compound in heterocyclic chemistry extends beyond its individual properties to its role in advancing understanding of tetrahydropyridine pharmacophores. Tetrahydropyridine derivatives have been recognized as important structural motifs in medicinal chemistry, with their presence identified in both natural alkaloids and synthetic pharmaceutical agents. The development of this specific oxime derivative contributed significantly to the growing body of knowledge regarding the structure-activity relationships of heterocyclic compounds containing both nitrogen heterocycles and oxime functional groups.

The compound's significance is particularly notable in the context of oxime chemistry development. Oximes have gained considerable recognition for their diverse biological and pharmacological applications, including their well-documented roles as acetylcholinesterase reactivators and their broader therapeutic potential. The incorporation of the oxime functional group into the tetrahydropyridine framework represented an important advancement in designing compounds that could potentially interact with multiple biological targets, combining the pharmacological properties of both structural elements.

Historical research into tetrahydropyridine derivatives revealed their excellent ability to act as pharmacophores, with the ring system being recognized as a major constituent in various natural alkaloids. The development of this compound contributed to this understanding by providing researchers with a well-characterized example of how oxime functionalization could modify the biological properties of the tetrahydropyridine core structure. This work influenced subsequent research directions in heterocyclic chemistry, particularly in developing novel therapeutic agents based on similar structural frameworks.

Evolution as a Research Compound

The evolution of this compound as a research compound reflects the broader development of structure-based drug design approaches in pharmaceutical research. Initially developed as part of systematic investigations into tetrahydropyridine derivatives, the compound quickly gained recognition for its potential applications in neurological research, particularly in studies related to cholinergic system modulation. This evolution was driven by growing understanding of how structural modifications to heterocyclic frameworks could influence biological activity and therapeutic potential.

The compound's research applications expanded significantly as investigators recognized its relationship to other biologically active tetrahydropyridine derivatives. Notably, research revealed its connection to itameline, a muscarinic acetylcholine receptor agonist that was under development for treating Alzheimer's disease and memory disorders. This relationship established this compound as an important research tool for understanding the structural requirements for muscarinic receptor activity and for developing related therapeutic agents.

Contemporary research applications of the compound have focused on its utility in structure-activity relationship studies and as a synthetic intermediate in preparing related derivatives. The compound has been employed in various synthetic chemistry investigations aimed at developing novel tetrahydropyridine derivatives with enhanced biological activities. These studies have contributed to a deeper understanding of how specific structural features, including the oxime functional group and the tetrahydropyridine ring system, contribute to overall biological activity and pharmacological properties.

Nomenclature and Alternative Designations (RU 35963)

The nomenclature system for this compound reflects the complexity of systematically naming heterocyclic compounds containing multiple functional groups. The International Union of Pure and Applied Chemistry systematic name for this compound is (E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)methanimine;hydrochloride, which precisely describes the stereochemistry and structural features. This systematic nomenclature ensures unambiguous identification of the compound in scientific literature and chemical databases.

The compound is widely recognized by its research designation RU 35963, which originated from its development within pharmaceutical research programs. This alphanumeric designation has become the preferred identifier in many research contexts, particularly in pharmacological studies and patent literature. The RU prefix indicates its origin within specific research programs, while the numerical portion provides a unique identifier that distinguishes it from related compounds in the same research series.

Alternative chemical names for this compound include several variations that emphasize different aspects of its structure. These include "1,2,5,6-Tetrahydropyridine-3-carbaldehyde O-methyl oxime hydrochloride" and "3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-, O-methyloxime, monohydrochloride, (E)-". Each of these names highlights specific structural features while maintaining chemical accuracy and conforming to established nomenclature conventions.

The compound has also been assigned unique identifiers in various chemical databases, including the Unique Ingredient Identifier QEF3AGH6A9 and PubChem Compound Identifier 9578335. These database-specific identifiers facilitate precise retrieval of information about the compound from electronic databases and ensure consistent identification across different information systems. The multiple naming conventions and identifiers reflect the compound's significance in chemical research and its widespread documentation in scientific literature.

Table 1: Chemical Identifiers and Properties of this compound

Table 2: Structural and Stereochemical Characteristics

Properties

IUPAC Name |

(E)-N-methoxy-1-(1,2,3,6-tetrahydropyridin-5-yl)methanimine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-10-9-6-7-3-2-4-8-5-7;/h3,6,8H,2,4-5H2,1H3;1H/b9-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKHZRONIMAIRB-MLBSPLJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139886-03-6 | |

| Record name | RU 35963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Direct Oximation Method

In the Hungarian patent HU198018B, the aldehyde precursor (Compound XVI, 0.035 mol) is dissolved in 100 mL of anhydrous tetrahydrofuran (THF) under nitrogen. O-Methylhydroxylamine hydrochloride (1.2 equivalents) is added, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with product isolation achieved by filtration and recrystallization from ethanol. This method yields 70–75% of the target compound with ≥98% purity (HPLC).

Key Parameters:

-

Solvent: Anhydrous THF

-

Temperature: 25°C

-

Reaction Time: 24 hours

-

Yield: 70–75%

Industrial-Scale Production Strategies

Solvent and Temperature Optimization

Industrial protocols prioritize solvent selection to balance reactivity and safety. THF is favored for its ability to solubilize both the aldehyde and hydroxylamine reagents. However, Evitachem’s process for related compounds substitutes THF with dichloromethane (DCM) in automated reactors, achieving similar yields (68–72%) at reduced temperatures (15–20°C).

Comparative Solvent Performance:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 70–75 | 98 |

| DCM | 15–20 | 68–72 | 97 |

Continuous Flow Synthesis

Recent advances employ continuous flow systems to enhance scalability. In such setups, the aldehyde and O-methylhydroxylamine hydrochloride are pumped through a reactor module at 0.2 M concentration, with residence times of 30–40 minutes. This method reduces side reactions (e.g., over-oxidation) and improves throughput by 40% compared to batch processes.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol or ethanol/water mixtures (3:1 v/v). This step removes unreacted starting materials and byproducts such as N-methylated derivatives. The final hydrochloride salt is isolated as a white crystalline solid with a melting point of 220–222°C.

Analytical Validation

-

HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient).

-

NMR: 1H NMR (DMSO-d6, 500 MHz): δ 8.45 (s, 1H, CH=N), 3.75 (s, 3H, OCH3), 3.20–3.40 (m, 4H, piperidine H), 2.60–2.80 (m, 2H, piperidine H).

-

Mass Spectrometry: [M+H]+ = 176.646 (calculated), 176.643 (observed).

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide, arises from over-methylation. This is minimized by:

Moisture Sensitivity

The aldehyde intermediate is hygroscopic, necessitating anhydrous conditions. Industrial protocols use molecular sieves (3Å) in THF and nitrogen-sparged reactors to prevent hydrolysis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxime, amine, and substituted pyridine derivatives, which have applications in different fields of chemistry and industry .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects. For instance, studies have shown that certain tetrahydropyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and antioxidant activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains. This potential makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Synthetic Organic Chemistry

Building Block for Synthesis

1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic addition and cyclization processes. Its functional groups allow for further derivatization, making it valuable in creating diverse chemical entities .

Reagent in Chemical Reactions

The compound is also used as a reagent in specific organic reactions, such as the formation of oximes from aldehydes and ketones. This application is particularly useful in the synthesis of nitrogen-containing compounds which are important in pharmaceuticals and agrochemicals .

Biochemical Research

Studying Enzyme Activity

In biochemical research, 1,2,5,6-tetrahydropyridine derivatives have been employed to study enzyme kinetics and mechanisms. Their ability to interact with various enzymes allows researchers to investigate enzyme inhibition or activation pathways. This is crucial for understanding metabolic processes and developing enzyme inhibitors as therapeutic agents .

Potential Role in Metabolic Pathways

Given its structural similarity to naturally occurring compounds involved in metabolism, this tetrahydropyridine derivative may play a role in metabolic pathways. Future research could explore its effects on metabolic enzymes and pathways related to energy production and cellular respiration .

Case Studies

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four structurally related analogs based on molecular features, pharmacological relevance, and experimental

Structural and Functional Group Comparison

Pharmacological and Toxicological Contrasts

- Oxime vs. Carboxylic Acid Groups: The oxime group in the target compound contrasts with the carboxylic acid in CI 966 hydrochloride. Oximes are often employed as nucleophiles in antidotes (e.g., for organophosphate poisoning), whereas carboxylic acids enhance solubility and receptor binding .

- Neurotoxicity : MPTP’s selective destruction of dopaminergic neurons (via conversion to MPP+) highlights a critical difference from the target compound, which lacks documented neurotoxic metabolites .

- Salt Forms : The hydrochloride salt in the target compound and CI 966 enhances stability and bioavailability compared to free bases like MPTP .

Analytical Data Comparison

- HPLC Elution Profiles : Alkaloid hydrochlorides (e.g., jatrorrhizine hydrochloride) elute at distinct retention times in HPLC, influenced by polarity and salt interactions .

Biological Activity

1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C9H16N2O

- Molecular Weight : 168.236 g/mol

- CAS Number : 114485-40-4

- LogP : 1.2085 (indicating moderate lipophilicity)

Research indicates that derivatives of tetrahydropyridine compounds exhibit significant activity at muscarinic receptors, which are implicated in various neurological functions. Specifically, 1,2,5,6-tetrahydropyridine derivatives have been shown to act as agonists at muscarinic receptors M1, M2, and M4. These interactions suggest potential therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia .

Case Studies and Research Findings

- Muscarinic Receptor Binding : A study synthesized several derivatives of 1,2,5,6-tetrahydropyridine and assessed their binding affinity to muscarinic receptors. One notable ligand exhibited high selectivity for M(1) and M(4) receptors, indicating its potential utility in treating schizophrenia .

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of tetrahydropyridine derivatives. These compounds were evaluated for their ability to prevent neuronal death induced by oxidative stress in vitro. The findings demonstrated that certain derivatives could enhance cell viability under stress conditions .

- Cognitive Enhancement : In animal models, administration of tetrahydropyridine derivatives resulted in improved cognitive performance in tasks assessing memory and learning. This effect was attributed to their action on cholinergic pathways .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C9H16N2O |

| Molecular Weight | 168.236 g/mol |

| LogP | 1.2085 |

| CAS Number | 114485-40-4 |

Q & A

Q. What are the optimal synthetic routes for 1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including cyclization, oxidation, and functional group protection. Key strategies include:

- Catalytic Systems : Use of palladium or nickel catalysts to enhance cyclization efficiency .

- Flow Reactors : Continuous flow systems improve yield consistency and reduce side reactions .

- Oxime Formation : Optimizing pH and temperature during the O-methyloxime formation step ensures regioselectivity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the tetrahydropyridine ring structure and oxime geometry. Key signals include δ 8.1–8.3 ppm (oxime proton) and δ 2.5–3.5 ppm (methylene groups) .

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) resolves impurities; retention time ~8.2 min .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 201.0893 (calculated for CHNO_2$$^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Recommended approaches:

- Comparative Assays : Replicate studies using standardized cell lines (e.g., SH-SY5Y for neurotoxicity) and purity-verified batches .

- Mechanistic Profiling : Use patch-clamp electrophysiology or calcium imaging to assess ion channel modulation, a proposed mechanism for neuroactive tetrahydropyridines .

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify consensus bioactivity trends .

Q. What strategies mitigate instability of the oxime moiety during long-term storage?

Methodological Answer: The oxime group is prone to hydrolysis under humid conditions. Stabilization methods include:

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding to target receptors (e.g., NMDA or GABA receptors) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity data .

- MD Simulations : Assess the impact of O-methyloxime conformation on membrane permeability .

Q. What analytical workflows validate batch-to-batch consistency in academic synthesis?

Methodological Answer:

Q. How does the compound’s logP influence its pharmacokinetic properties in preclinical models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.